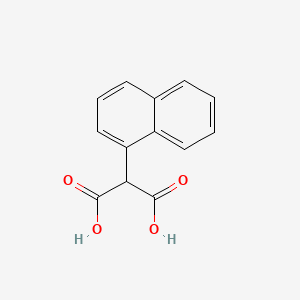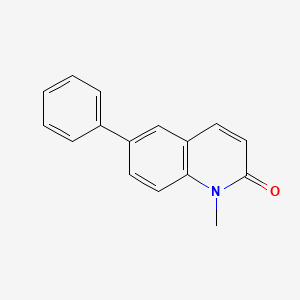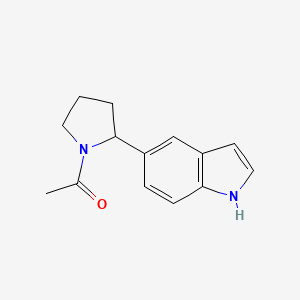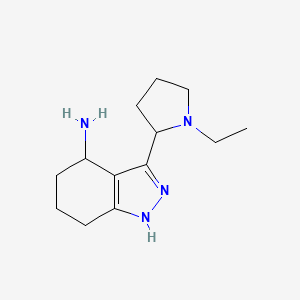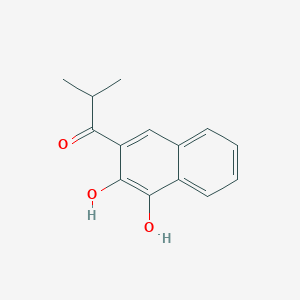
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by a reduction step to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: This compound is structurally similar but contains a ketone group instead of an alcohol group.
6-Methoxy-2-naphthaldehyde: This precursor compound features an aldehyde group instead of the buten-2-ol moiety.
Uniqueness
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and naphthalene ring structure make it a versatile intermediate in organic synthesis and a valuable compound for research applications.
特性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-11,16H,1-2H3/b4-3+ |
InChIキー |
QAYZDAXFEPEODY-ONEGZZNKSA-N |
異性体SMILES |
CC(/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC)O |
正規SMILES |
CC(C=CC1=CC2=C(C=C1)C=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)

![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)


![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)
